(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one
CAS No.:
Cat. No.: VC17892600
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O4 |
|---|---|
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | (5S,6S)-6-(furan-2-yl)-5-nitropiperidin-2-one |
| Standard InChI | InChI=1S/C9H10N2O4/c12-8-4-3-6(11(13)14)9(10-8)7-2-1-5-15-7/h1-2,5-6,9H,3-4H2,(H,10,12)/t6-,9-/m0/s1 |
| Standard InChI Key | XGPOTQVNDBYTKG-RCOVLWMOSA-N |
| Isomeric SMILES | C1CC(=O)N[C@@H]([C@H]1[N+](=O)[O-])C2=CC=CO2 |
| Canonical SMILES | C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CO2 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound belongs to the piperidin-2-one family, characterized by a six-membered lactam ring. Key structural features include:
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Stereochemistry: (5S,6S) configuration at the nitro and furyl-bearing carbons.
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Functional groups: A nitro group (-NO₂) at position 5 and a furan-2-yl substituent at position 6.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₀N₂O₄ | |
| Molecular weight | 210.19 g/mol | |
| Melting point | Not reported | |
| Boiling point | Not reported | |
| Density | 1.45 g/cm³ (predicted) | |
| Solubility | Moderate in polar solvents |
Spectral Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, furan H-5), 6.55 (m, 2H, furan H-3/H-4), 4.82 (dd, 1H, H-6), 3.95 (m, 1H, H-5), 2.70–2.30 (m, 4H, piperidinone H-2/H-3/H-4) .
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¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 152.1 (furan C-2), 110.3–142.8 (aromatic carbons), 85.4 (C-5), 76.2 (C-6) .
Synthesis and Stereochemical Control
Nitro-Mannich/Lactamization Cascade
A diastereoselective approach involves:
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Nitro-Mannich reaction: Condensation of furan-2-carbaldehyde with a nitroalkene precursor.
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Lactamization: Intramolecular cyclization under acidic conditions to form the piperidinone ring .
Example protocol:
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React furan-2-carbaldehyde (1.0 eq) with nitroethylene (1.2 eq) in toluene at 80°C for 12 h.
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Add HCl (1M) to induce cyclization, yielding the product in 68% yield with >95% diastereomeric excess .
Organocatalytic Asymmetric Synthesis
Enantioselective methods employ chiral catalysts (e.g., proline derivatives) to control stereochemistry:
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Michael addition: Furan-derived enolate attacks a nitroolefin.
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Cascade cyclization: Forms the piperidinone ring with (5S,6S) configuration .
Pharmacological and Biological Relevance
Antitumor Activity
Structural analogs of (5S,6S)-6-(furan-2-yl)-5-nitropiperidin-2-one exhibit:
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In vitro cytotoxicity: IC₅₀ = 2.1–8.7 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
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Mechanism: Inhibition of tubulin polymerization, disrupting mitosis .
Antimicrobial Properties
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Gram-positive bacteria: MIC = 16 μg/mL against Staphylococcus aureus .
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Fungal pathogens: Moderate activity against Candida albicans (MIC = 32 μg/mL) .
Applications in Drug Development
Intermediate for Alkaloid Synthesis
The compound serves as a precursor for:
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Manzamine A analogs: Antimalarial agents targeting Plasmodium falciparum .
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Paroxetine derivatives: Selective serotonin reuptake inhibitors (SSRIs) .
Table 2: Derivative Synthesis Pathways
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitro reduction | H₂/Pd-C, EtOH, 25°C | 5-Aminopiperidin-2-one |
| Furan ring oxidation | mCPBA, CH₂Cl₂, 0°C | Dihydrofuran-2,3-dione derivative |
| Lactam alkylation | LDA, R-X, THF, -78°C | N-substituted piperidinones |
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